molecular formula C10H8N4O4 B11814241 methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11814241
M. Wt: 248.19 g/mol
InChI Key: OBROTWRXQBOWTM-UHFFFAOYSA-N
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Description

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to a pyrazole ring, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-nitropyridin-2-amine with a suitable pyrazole derivative under specific conditions. One common method involves the use of hydrazine hydrate to facilitate the formation of the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and other functionalized compounds that retain the core pyrazole structure.

Mechanism of Action

The mechanism of action of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

methyl 1-(5-nitropyridin-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C10H8N4O4/c1-18-10(15)7-4-12-13(6-7)9-3-2-8(5-11-9)14(16)17/h2-6H,1H3

InChI Key

OBROTWRXQBOWTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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